

Application Notes and Protocols for Preclinical Evaluation of GSK-2793660

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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170

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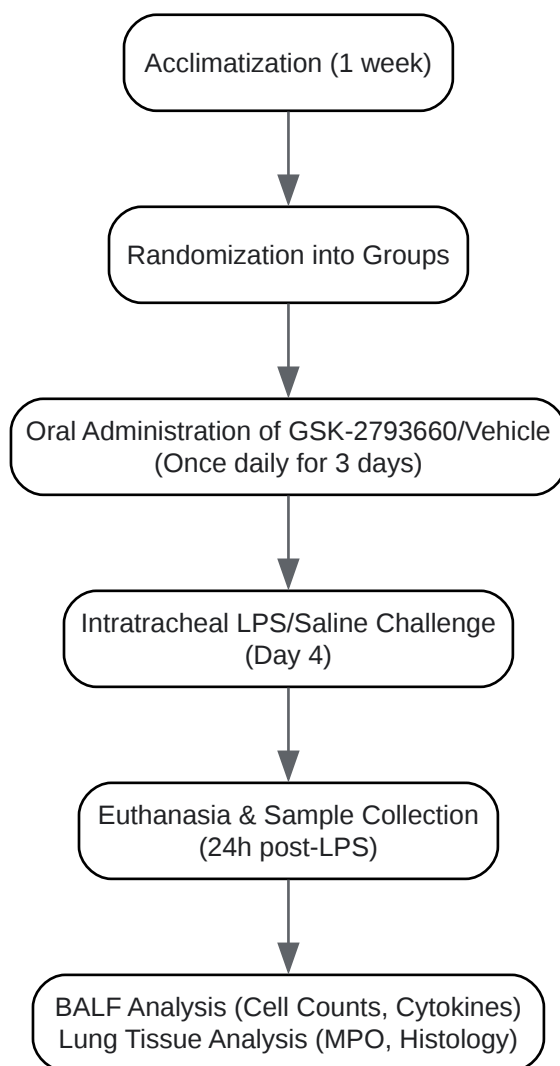
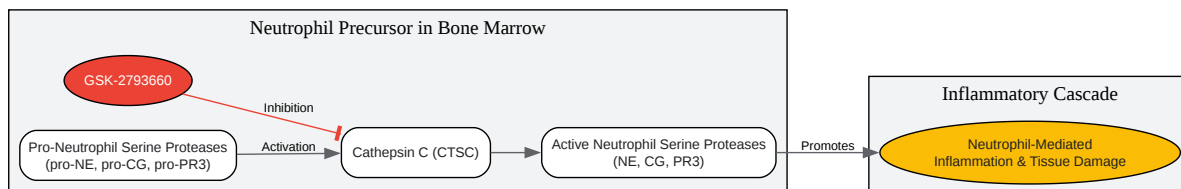
For Researchers, Scientists, and Drug Development Professionals

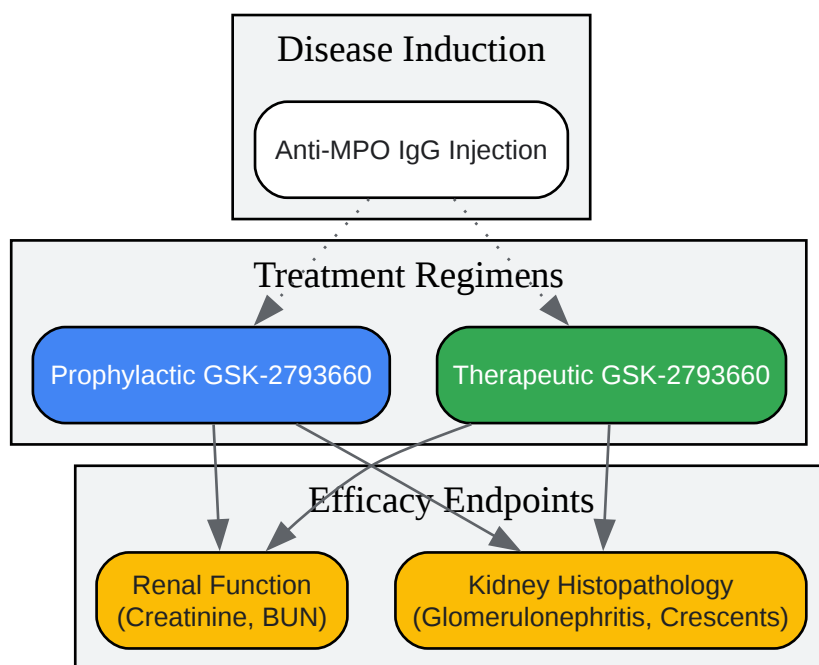
These application notes provide detailed protocols for the preclinical evaluation of **GSK-2793660**, an irreversible inhibitor of Cathepsin C (CTSC), in various animal models of inflammatory diseases. The protocols are designed to assess the efficacy of **GSK-2793660** in conditions where neutrophil-mediated inflammation is a key pathological driver.

Mechanism of Action of GSK-2793660

GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C.[1][2] CTSC is a lysosomal cysteine protease crucial for the activation of several neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CG), and proteinase 3 (PR3).[1][2] By inhibiting CTSC, **GSK-2793660** is hypothesized to reduce the activity of these downstream NSPs, thereby mitigating neutrophil-driven inflammation and tissue damage.

Diagram of the **GSK-2793660** Signaling Pathway





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References

- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Lung disease phenotypes caused by overexpression of combinations of α -, β -, and γ -subunits of the epithelial sodium channel in mouse airways - PMC [pmc.ncbi.nlm.nih.gov]
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